molecular formula C9H10F2OS B8003307 3,5-Difluoro-2-n-propoxythiophenol

3,5-Difluoro-2-n-propoxythiophenol

Cat. No.: B8003307
M. Wt: 204.24 g/mol
InChI Key: ZIKAMTPQPOIDBV-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-n-propoxythiophenol is a chemical compound characterized by the presence of fluorine atoms at the 3 and 5 positions, a propoxy group at the 2 position, and a thiophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-n-propoxythiophenol typically involves the introduction of fluorine atoms and the propoxy group onto a thiophenol backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Halogenation: Introduction of fluorine atoms using reagents such as fluorine gas or other fluorinating agents.

    Alkylation: Introduction of the propoxy group through reactions with propyl halides under basic conditions.

    Thiolation: Formation of the thiophenol group through reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-n-propoxythiophenol can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiophenol group to sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the thiophenol group to thiols using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions where fluorine atoms can be replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Sulfonic acids, sulfoxides.

    Reduction Products: Thiols.

    Substitution Products: Halogenated derivatives, functionalized thiophenols.

Scientific Research Applications

3,5-Difluoro-2-n-propoxythiophenol has a range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-n-propoxythiophenol involves its interaction with molecular targets and pathways. The fluorine atoms and thiophenol group can influence the compound’s reactivity and binding affinity to various biological targets. The specific pathways and targets can vary depending on the application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-2-n-propoxythiophenol is unique due to its specific combination of fluorine atoms, propoxy group, and thiophenol structure. This combination imparts distinct chemical and physical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3,5-difluoro-2-propoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2OS/c1-2-3-12-9-7(11)4-6(10)5-8(9)13/h4-5,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKAMTPQPOIDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1S)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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